molecular formula C11H13NO3 B1519144 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 88347-36-8

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1519144
CAS RN: 88347-36-8
M. Wt: 207.23 g/mol
InChI Key: WYPVZWSIJLPQGV-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound with intriguing properties that make it suitable for various applications in scientific research. It is closely related to “Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate”, which has a molecular formula of C11H13NO3 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies. For instance, a new class of hexahydroisoquinolin derivatives has been discovered as EZH2 inhibitors . A structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 207.23 g/mol . The IUPAC name is “methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate” and the InCh

Scientific Research Applications

Chemical Nomenclature

This compound belongs to the class of organic compounds known as cycloalkanes . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .

Biological Activities

Derivatives of similar structures have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cancer Research

Hexahydroisoquinolin derivatives, which are structurally similar to the compound , have been discovered as inhibitors of the histone lysine methyltransferase EZH2 . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .

Antibacterial Properties

Quinoline compounds, which share a similar structure with the compound , have been found to have antibacterial properties . For example, oxolinic acid is a quinoline compound that has antibacterial properties similar to nalidixic acid, which is particularly active against Enterobacteriaceae .

DNA Research

Quinoline compounds like oxolinic acid have been found to inhibit DNA gyrases, including DNA topoisomerases . This makes them potentially useful in research involving DNA replication and transcription .

Binding Studies

Studies have been conducted on the binding of quinoline compounds like oxolinic acid to DNA polynucleotides . This research could provide valuable insights into how these compounds interact with DNA, which could have implications for their use in a variety of scientific applications .

properties

IUPAC Name

1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h6H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPVZWSIJLPQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653241
Record name 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88347-36-8
Record name 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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